molecular formula C17H19N5O2 B7854022 Pixantrone CAS No. 144510-97-4

Pixantrone

Cat. No.: B7854022
CAS No.: 144510-97-4
M. Wt: 325.4 g/mol
InChI Key: PEZPMAYDXJQYRV-UHFFFAOYSA-N
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Description

Pixantrone is an experimental antineoplastic (anti-cancer) drug, known by its trade name Pixuvri. It is an analogue of mitoxantrone, designed to have fewer toxic effects on cardiac tissue. This compound acts as a topoisomerase II poison and intercalating agent, making it effective in the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma .

Preparation Methods

Pixantrone is synthesized through a series of chemical reactions involving the modification of its parent compound, mitoxantroneThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Pixantrone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, which may have different pharmacological properties.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced with other groups.

Common reagents used in these reactions include formaldehyde, which can activate this compound to form covalent drug-DNA adducts . The major products formed from these reactions are typically derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Pixantrone has a wide range of scientific research applications, including:

Mechanism of Action

Pixantrone exerts its effects by intercalating between DNA strands and stabilizing the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death. This compound’s unique structure, which includes a nitrogen heteroatom and modified side chains, contributes to its reduced cardiotoxicity compared to other anthracyclines .

Comparison with Similar Compounds

Pixantrone is structurally similar to mitoxantrone but has several critical differences that reduce its cardiotoxic potential. Unlike mitoxantrone, this compound does not have a hydroquinone group, and it includes a nitrogen heteroatom in its structure. These modifications result in lower cardiotoxicity while maintaining antineoplastic efficacy .

Similar compounds: include:

This compound’s unique structure and reduced cardiotoxicity make it a valuable addition to the arsenal of antineoplastic agents, particularly for patients with relapsed or refractory non-Hodgkin’s lymphoma .

Properties

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPMAYDXJQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162744
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]
Record name Pixantrone
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CAS No.

144510-96-3, 144675-97-8
Record name Pixantrone
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Record name Pixantrone [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pixantrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144675-97-8
Source European Chemicals Agency (ECHA)
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Record name PIXANTRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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